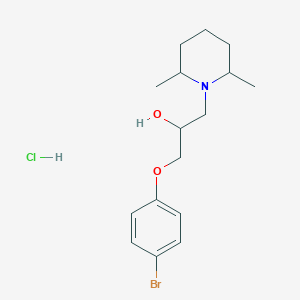

![molecular formula C20H18Cl2N2O2 B4016306 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]butanamide](/img/structure/B4016306.png)

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]butanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]butanamide often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. A study demonstrates the synthesis process starting from basic quinoline derivatives, further modified through reactions with chloroacetate and phenyl iso/thioisocyanates to yield complex structures similar to the target compound (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds showcases intricate arrangements, as evidenced by X-ray crystallography studies. These studies reveal detailed insights into the bond lengths, angles, and overall 3D conformation, contributing to a deeper understanding of how structural features influence chemical behavior and reactivity (A. Saeed, N. Abbas, Aliya Ibrar, M. Bolte, 2014).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties and functions. For example, the condensation and cyclization processes are fundamental in creating the complex ring systems characteristic of these molecules (Saeed et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are vital for understanding the compound's behavior in different environments and for various applications. The polycrystalline nature and specific optical properties, like bandgap values, are determined using techniques like XRD and SEM, offering insights into the material's suitability for applications such as organic semiconductors (H. Soliman, I. Yahia, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are critical for practical applications. Studies on related compounds highlight their potential as bioactive molecules, demonstrating significant activities in biological systems, which can be attributed to their unique chemical structures (R. Guo et al., 2011).

Wissenschaftliche Forschungsanwendungen

Structural and Chemical Properties

Research has identified chiral quaternary ammonium salts derived from Cinchona alkaloids that exhibit notable structural characteristics, such as the inclination between the planes of the quinoline and substituents, which may influence their chemical reactivity and potential applications in stereoselective synthesis processes (A. Skórska-Stania et al., 2012).

Neurological and Neuropsychiatric Applications

Quinoline derivatives have shown promise in the treatment of neuropsychiatric and neurological disorders due to their binding affinities to serotonin and dopamine receptors, indicating potential applications in the development of multifunctional therapeutic agents (Peng Li et al., 2014).

Alzheimer's Disease Research

The development of second-generation 8-OH quinolines for targeting amyloid β in Alzheimer's disease highlights the therapeutic potential of quinoline derivatives in modifying disease progression and improving cognitive functions in patients with early-stage Alzheimer's (V. Villemagne et al., 2017).

Eigenschaften

IUPAC Name |

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-chlorophenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c1-2-4-17(25)24-18(12-6-8-13(21)9-7-12)15-11-16(22)14-5-3-10-23-19(14)20(15)26/h3,5-11,18,26H,2,4H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPUBOAPEQSTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC(=C3C=CC=NC3=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-chlorophenyl)methyl]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

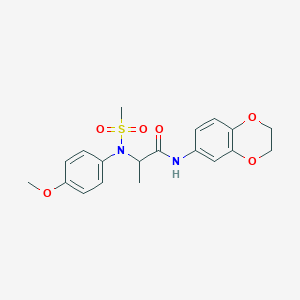

![N-(4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B4016223.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4016233.png)

![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4016248.png)

![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine](/img/structure/B4016266.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]methanesulfonamide](/img/structure/B4016273.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-3-(1-piperidinylcarbonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4016281.png)

![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-furoate](/img/structure/B4016295.png)

![1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016299.png)

![ethyl 1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B4016303.png)

![N-isopropyl-2-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B4016307.png)

![3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol](/img/structure/B4016308.png)

![2-[4-ethyl-5-oxo-3-(piperidin-4-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4016314.png)